2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C18H19N5OS2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS2/c1-3-23-17(14-8-5-4-6-9-14)21-22-18(23)26-12-16(24)20-19-13(2)15-10-7-11-25-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-13+ |
InChI Key |
AUMVDQHXBLCDNW-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Mechanism
The triazole-thiol forms via nucleophilic attack of the thiol group on the carbonyl carbon of ethyl hydrazine carboxylate, followed by cyclization and elimination of water. The ethyl group is introduced via SN2 alkylation, with potassium carbonate deprotonating the triazole to enhance nucleophilicity.
Hydrazone Formation
The acetic acid catalyzes imine formation by protonating the carbonyl oxygen of thiophene-2-carbaldehyde, enabling nucleophilic attack by the hydrazide’s amino group. The E-configuration is stabilized by conjugation between the hydrazone’s C=N and the thiophene ring.
Comparative Analysis of Synthetic Routes
| Step | Reactants | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Triazole-thiol synthesis | Ethyl hydrazine, phenyl isothiocyanate | Ethanol, reflux, 8h | 68% | Competing N- vs. S-alkylation |
| S-Alkylation | Chloroacetyl hydrazide, K₂CO₃ | Ethanol, 60°C, 4h | 72% | Overalkylation side reactions |
| Hydrazone formation | Thiophene-2-carbaldehyde, AcOH | Ethanol, reflux, 5h | 70% | Isomer control (E vs. Z) |
Applications and Derivatives
While the target compound’s biological activity remains unexplored, analogous 1,2,4-triazole acetohydrazides exhibit antiviral and antimicrobial properties. Modifications at the thiophene or triazole moieties could enhance bioactivity, as seen in derivatives with substituted benzaldehydes .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting their biological availability and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring, sulfanyl linker, and hydrazone moiety. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Structural and Functional Insights
Triazole Core Modifications: 4-Ethyl vs. 4-Allyl/4-Phenyl: The ethyl group in the target compound offers steric bulk without excessive hydrophobicity, whereas allyl () or phenyl () groups may enhance lipophilicity or π-interactions . 5-Phenyl vs.
Hydrazone Moiety Variations: Thiophen-2-yl vs. Furyl/Phenylethylidene: Thiophene’s electron-rich aromatic system may enhance redox activity compared to furan () or phenyl groups (). Phenylethylidene derivatives () show notable antioxidant activity due to radical scavenging . Polar Substituents (e.g., 4-Hydroxybenzylidene): Hydroxyl groups () improve aqueous solubility, critical for bioavailability .
Synthesis Pathways: Most analogs (including the target compound) are synthesized via hydrazine hydrate condensation with α-halogenated ketones or aldehydes in ethanol/acetic acid (). For example, details a method using propan-2-ol and hydrazine hydrate .
Biological Activities: Antioxidant Activity: Phenylethylidene derivatives () outperform BHT, suggesting the target compound’s thiophene analog may similarly interact with free radicals . Antimicrobial Potential: Thiophene- and pyridine-substituted triazoles () exhibit activity against Gram-positive bacteria and fungi, likely due to membrane disruption .
Biological Activity
The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 417.5 g/mol
- CAS Number : 361165-45-9
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results. For instance, in a study comparing various triazole derivatives, those with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 0.125 to 8 μg/mL against these pathogens .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 2.96 |
| Study Compound | S. aureus | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Specifically, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that the compound under review exhibited cytotoxic effects against several cancer cell lines, although specific IC50 values were not detailed in the available literature .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have shown that certain triazole derivatives can effectively reduce inflammation markers, suggesting potential use in treating inflammatory diseases . Further studies are needed to quantify the efficacy of this specific compound in such assays.
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that modifications on the phenyl and thiophene rings significantly influence biological activity. Substituents that enhance electron density on the aromatic rings tend to improve antimicrobial potency. For instance, the presence of electron-donating groups has been linked to increased activity against resistant strains of bacteria .
Case Studies and Research Findings
Recent studies have highlighted various derivatives of triazoles with significant biological activities:
- Antimicrobial Efficacy : A series of mercapto-substituted 1,2,4-triazoles were synthesized and screened against multiple pathogens, revealing potent antibacterial effects comparable to conventional antibiotics .
- Cytotoxicity Assays : Compounds similar to the one were evaluated for their cytotoxic effects on human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
- In Vivo Studies : Preliminary animal studies indicated that certain triazole derivatives could reduce tumor size significantly compared to control groups, suggesting potential for therapeutic applications in oncology .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized? The compound is synthesized via condensation of a triazole-thioacetate intermediate with a hydrazide derivative. A general method involves refluxing 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate esters with hydrazine hydrate in propan-2-ol for 3–4 hours . Monitoring via TLC (chloroform:methanol, 7:3) ensures completion . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of ester to hydrazine) and solvent choice (e.g., ethanol vs. propan-2-ol) to enhance yield.
Advanced Question: Q. How can experimental design (DoE) and flow chemistry improve scalability and reproducibility? Flow chemistry enables precise control of reaction parameters (temperature, residence time) and reduces side reactions. For example, the Omura-Sharma-Swern oxidation protocol in flow systems minimizes decomposition of sensitive intermediates . Statistical modeling (e.g., response surface methodology) can optimize variables like catalyst loading or solvent polarity, reducing trial-and-error approaches .
Structural Characterization
Basic Question: Q. What spectroscopic and chromatographic techniques validate the compound’s structure? Key techniques include:
- 1H/13C NMR : Confirms the presence of thiophen-2-yl, triazole, and hydrazone moieties via characteristic shifts (e.g., thiophen protons at δ 6.8–7.2 ppm, hydrazone NH at δ 10.2–11.5 ppm) .
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C19H18N6OS2: 430.09) .
- Elemental Analysis (CHNS) : Matches experimental and theoretical compositions (e.g., C: 52.8%, H: 4.2%, N: 19.5%) .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in structural assignments? Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) determines bond lengths, angles, and hydrogen-bonding networks. For example, triazole ring planarity and sulfanyl group orientation can distinguish between tautomers or regioisomers . Synchrotron radiation improves resolution for low-crystallinity samples .
Biological Activity and Computational Modeling
Basic Question: Q. What computational tools predict the compound’s bioactivity and toxicity?
- Molecular Docking (AutoDock Vina) : Screens against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, triazole-thioacetohydrazides show binding affinity (−8.2 kcal/mol) to COX-2 .
- Toxicity Prediction (TEST, GUSAR) : Estimates LD50 and classifies compounds into toxicity categories (e.g., Class IV for low toxicity based on rat models) .
Advanced Question: Q. How do in silico models address contradictions between predicted and experimental toxicity data? Discrepancies arise from metabolic activation (e.g., hepatic cytochrome P450 interactions). Hybrid QSAR models incorporating metabolite descriptors improve accuracy. For instance, adjusting for thiophene ring oxidation products reduces false negatives in hepatotoxicity predictions .
Stability and Degradation
Basic Question: Q. What conditions destabilize the compound, and how are degradation products identified? The hydrazone bond is susceptible to hydrolysis under acidic/alkaline conditions. Accelerated stability studies (40°C/75% RH) with HPLC-MS detect degradation products (e.g., free hydrazine or thiophene-carbaldehyde derivatives) .
Advanced Question: Q. How can kinetic modeling predict shelf-life under varying storage conditions? Arrhenius equations correlate degradation rates (k) with temperature. For example, activation energy (Ea) of ~50 kJ/mol suggests moderate thermal sensitivity. Monte Carlo simulations account for humidity effects, predicting 24-month stability at 25°C .
Data Contradictions and Resolution
Advanced Question: Q. How are spectral discrepancies (e.g., NMR vs. XRD) resolved in structural elucidation? Divergences between NMR (solution state) and XRD (solid state) data often stem from conformational flexibility. For example, XRD may show a planar triazole ring, while NMR indicates dynamic puckering. Hybrid methods like dynamic NMR (DNMR) at variable temperatures quantify rotational barriers (ΔG‡ ~60–80 kJ/mol) .
Safety and Handling
Basic Question: Q. What safety protocols are recommended for laboratory handling?
- PPE : Gloves, goggles, and lab coats to prevent dermal contact.
- Ventilation : Use fume hoods due to potential hydrazine release during decomposition .
- Storage : Airtight containers at −20°C to minimize hydrolysis .
Advanced Question: Q. How are occupational exposure limits (OELs) determined for novel triazole derivatives? Tiered testing includes:
Ames Test : Screen for mutagenicity (e.g., 0.1–10 µg/plate).
Acute Toxicity (OECD 423) : LD50 determination in rats (e.g., >2000 mg/kg for Class IV) .
Inhalation Studies : LC50 for aerosolized particles (e.g., >5 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
